molecular formula C10H9BrO5 B2728482 5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid CAS No. 2165678-31-7

5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid

Cat. No.: B2728482
CAS No.: 2165678-31-7
M. Wt: 289.081
InChI Key: WIBANNSWSCRMBK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid: is an organic compound with the molecular formula C10H9BrO5 It is a derivative of benzoic acid, featuring a bromine atom at the 5-position and a carboxyethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid typically involves the bromination of a suitable benzoic acid derivative followed by esterification and hydrolysis steps. One common method starts with 2-hydroxybenzoic acid, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated product is then esterified with an appropriate alcohol, followed by hydrolysis to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Hydrolysis: Aqueous acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can produce different carboxylic acid derivatives .

Scientific Research Applications

5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid: can be compared with other similar compounds such as:

    5-Bromo-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a carboxyethoxy group.

    2-Hydroxy-5-bromobenzoic acid: Similar structure but with a hydroxyl group instead of a carboxyethoxy group.

    5-Bromo-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a carboxyethoxy group.

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Properties

IUPAC Name

5-bromo-2-[(1S)-1-carboxyethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO5/c1-5(9(12)13)16-8-3-2-6(11)4-7(8)10(14)15/h2-5H,1H3,(H,12,13)(H,14,15)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBANNSWSCRMBK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OC1=C(C=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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